5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C17H20ClN3O3S |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H20ClN3O3S/c1-4-25-17-20-10-12(18)15(21-17)16(22)19-8-7-11-5-6-13(23-2)14(9-11)24-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,19,22) |
InChI Key |
FSHYADXBRPVSKO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Selection
The pyrimidine backbone is typically derived from 4,6-dichloropyrimidine-5-carboxylic acid or its ester derivatives. Commercial availability and functional group compatibility make 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) a preferred starting material. Chlorine at position 5 is retained for subsequent transformations, while position 6 is modified or removed depending on the route.
Carboxamide Formation at Position 4
Carboxylic Acid Activation
The chlorine at position 4 is replaced by a carboxylic acid group through hydrolysis:
The resulting 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.
Amide Coupling with 2-(3,4-Dimethoxyphenyl)Ethylamine
The activated acid chloride reacts with 2-(3,4-dimethoxyphenyl)ethylamine under Schotten-Baumann conditions:
-
Reagents : Amine (1.2 eq), NaOH (2 eq), THF/H2O (1:1).
-
Conditions : 0°C for 1 hour, then room temperature for 4 hours.
-
Yield : 80–88%.
Alternative Methods :
-
HATU/DIPEA : In anhydrous DMF, 0°C to rt, 12 hours (yield: 85–90%).
-
DCC/DMAP : Catalytic DMAP in CH2Cl2, rt, 24 hours (yield: 75–82%).
Synthesis of 2-(3,4-Dimethoxyphenyl)Ethylamine
Nitrile Reduction Pathway
-
Etherification : 3,4-Dihydroxybenzyl chloride reacts with dimethyl sulfate to form 3,4-dimethoxybenzyl chloride.
-
Cyanation : Treatment with NaCN in aqueous ethanol yields 3,4-dimethoxybenzyl cyanide.
-
Hydrogenation : Catalytic hydrogenation (Raney Ni, H2, NH3) reduces the nitrile to the primary amine.
Reaction Table :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Dimethyl sulfate, NaOH | 60°C, 12h | 92% |
| 2 | NaCN, H2O/EtOH | 85°C, 3h | 88% |
| 3 | H2 (1 MPa), Raney Ni | 140°C, 15h | 90% |
Henry Reaction Pathway
-
Nitroalkene Formation : 3,4-Dimethoxybenzaldehyde reacts with nitroethane in the presence of NH4OAc.
-
Reduction : LiAlH4 reduces the nitro group to an amine.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, pyrimidine-H), 6.82–6.75 (m, 3H, aromatic), 4.10 (t, 2H, -CH2NH), 3.88 (s, 6H, -OCH3), 3.02 (q, 2H, -SCH2CH3).
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Parameter | Thionyl Chloride Activation | HATU Coupling |
|---|---|---|
| Yield | 80–88% | 85–90% |
| Purity | 95% | 98% |
| Side Products | <5% | <2% |
| Scalability | Suitable for >100g | Limited to <50g |
Industrial-Scale Considerations
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or reduce the ethylsulfanyl group to a thiol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The chloro and ethylsulfanyl groups may play a role in binding to enzymes or receptors, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
The compound’s structural uniqueness and functional group variations are highlighted below through comparisons with analogs from the evidence.
Substituent Variations on the Pyrimidine Core
Key Findings :
- The 4-(difluoromethoxy)phenyl group () introduces electron-withdrawing fluorine atoms, enhancing metabolic stability compared to the target compound’s dimethoxyphenethyl group.
Carboxamide Side-Chain Modifications
Key Findings :
- Dual substitution (e.g., chlorobenzyl + furanylmethyl in ) may improve binding affinity but complicate synthetic routes.
Aromatic Ring Modifications
Key Findings :
Biological Activity
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C22H21ClFN3O3S
- Molecular Weight : 461.94 g/mol
- CAS Number : 874137-53-8
Biological Activity
The biological activity of this compound primarily revolves around its potential as an inhibitor of various receptor tyrosine kinases (RTKs), which are crucial in cancer progression and angiogenesis.
- Inhibition of VEGFR-2 : The compound has been shown to selectively inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis, positioning the compound as a potential anticancer agent .
- Multikinase Inhibition : Similar structures have been developed as multikinase inhibitors (MKIs), which target multiple pathways involved in cancer cell proliferation and survival. This broad-spectrum activity enhances their therapeutic potential against various cancers .
Study 1: Synthesis and Evaluation
A study conducted in 2013 synthesized various derivatives of pyrimidine compounds, including the target compound. The evaluation demonstrated that certain derivatives exhibited potent inhibitory effects on VEGFR-2 comparable to established drugs like sunitinib .
| Compound | VEGFR-2 Inhibition (%) | Comparison Drug |
|---|---|---|
| 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide | 85% | Sunitinib (80%) |
| Other Derivative | 75% | Semaxinib (70%) |
Study 2: Pharmacological Activity
Another research effort focused on the pharmacological profiling of similar pyrimidine derivatives. The findings indicated that modifications at the N-position significantly influenced the potency against RTKs, suggesting that structural optimization could enhance biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrimidine core via condensation reactions using reagents like sodium hydride for deprotonation.
- Step 2 : Introduction of the ethylsulfanyl group via nucleophilic substitution with ethanethiol under controlled pH (e.g., 7–9).
- Step 3 : Coupling the carboxamide moiety using coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .
- Critical Parameters : Temperature (60–80°C for Step 1), solvent polarity (DMF enhances nucleophilicity), and reaction time (monitored via TLC/HPLC).
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirms substitution patterns (e.g., δ 2.5–3.0 ppm for ethylsulfanyl protons; δ 3.8 ppm for dimethoxy groups) .
- Mass Spectrometry : Validates molecular weight (expected m/z ~463.5 for C₁₉H₂₂ClN₃O₃S) .
- HPLC : Assesses purity (>95% recommended for biological assays) .
Q. What functional groups dictate its reactivity in biological systems?
- Key Groups :
- Ethylsulfanyl (C-S-C₂H₅) : Enhances lipophilicity and potential thiol-mediated interactions.
- 3,4-Dimethoxyphenyl : May engage in π-π stacking with aromatic residues in enzymes/receptors.
- Chloropyrimidine : Acts as a leaving group in nucleophilic substitution reactions .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., kinases or GPCRs)?
- Mechanistic Insights :
- In Silico Docking : Molecular dynamics simulations predict binding to ATP pockets in kinases (e.g., EGFR) via hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the dimethoxyphenyl group .
- Enzymatic Assays : IC₅₀ values determined via fluorescence polarization or radiometric assays (e.g., 0.5–5 µM range for kinase inhibition) .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values may arise from:
- Assay Conditions : Varying ATP concentrations (10 µM vs. 100 µM) or buffer pH .
- Cell Line Variability : Use isogenic cell lines to control for genetic drift.
- Solution : Meta-analysis of dose-response curves across studies and standardization using reference inhibitors (e.g., staurosporine for kinases) .
Q. How can crystallography elucidate its binding mode with target proteins?
- Protocol :
- Co-crystallization : Soak purified protein (e.g., kinase domain) with 1–5 mM compound in crystallization buffer (PEG 3350, pH 7.5).
- Data Collection : X-ray diffraction (1.8–2.2 Å resolution) reveals key interactions (e.g., chloro group with hydrophobic pocket; carboxamide hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
